benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate
Description
This compound is a complex organic molecule featuring a tetrahydroisoquinoline core substituted with dichloro and trityl (triphenylmethyl) groups, a methylsulfonylphenyl moiety, and a benzyl ester. Its molecular weight and steric bulk contribute to unique chemical reactivity and biological properties. The trityl group enhances stability and may influence receptor binding through hydrophobic interactions, while the dichloro and methylsulfonyl substituents modulate electronic and solubility characteristics .
Properties
Molecular Formula |
C46H40Cl2N2O5S |
|---|---|
Molecular Weight |
803.8 g/mol |
IUPAC Name |
benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C46H40Cl2N2O5S/c1-56(53,54)38-24-14-17-33(27-38)28-41(45(52)55-31-32-15-6-2-7-16-32)49-44(51)42-40(47)29-34-30-50(26-25-39(34)43(42)48)46(35-18-8-3-9-19-35,36-20-10-4-11-21-36)37-22-12-5-13-23-37/h2-24,27,29,41H,25-26,28,30-31H2,1H3,(H,49,51)/t41-/m0/s1 |
InChI Key |
KLDWSWPQAOUDKF-RWYGWLOXSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development:
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Tetrahydroisoquinoline Derivatives
- Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate hydrochloride (): Lacks the trityl group but includes a hydrochloride salt, increasing water solubility. Exhibits high oxidation susceptibility and nucleophilic aromatic substitution (NAS) reactivity compared to simpler analogs .
- (S)-2-(2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid (): Replaces the trityl group with a benzofuran-6-carbonyl moiety, increasing molecular weight (615.48 vs.
Amino Acid Backbone Modifications
- Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride (): Simplified structure without the tetrahydroisoquinoline core, reducing steric hindrance and pharmacological activity. Primarily used as a synthetic intermediate .
- Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate (): Methyl ester instead of benzyl ester decreases lipophilicity (logP reduction by ~1.5 units), affecting membrane permeability .
Reactivity and Stability
A comparative reactivity analysis from highlights key differences:
| Compound | Oxidation Susceptibility | Reduction Efficiency | NAS Reactivity |
|---|---|---|---|
| Target Compound (with trityl group) | High | Moderate | High |
| 2-Benzyl-4-phenylbutanoic acid | Low | High | Negligible |
| Unsubstituted tetrahydroisoquinoline | Moderate | High | Moderate |
The trityl-substituted compound shows heightened NAS reactivity due to electron-withdrawing chloro groups and steric protection of reactive sites, whereas unsubstituted analogs undergo faster reduction .
Pharmacokinetic and Physicochemical Properties
The trityl group in the target compound reduces aqueous solubility but improves lipid membrane interaction, a trade-off critical for oral bioavailability .
Biological Activity
Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Isoquinoline moiety : Known for various pharmacological properties.
- Chloro and trityl groups : Potentially enhancing lipophilicity and bioactivity.
- Methylsulfonylphenyl group : Implicated in interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following sections detail specific findings related to its biological effects.
Cytotoxic Activity
Studies have demonstrated that this compound shows potent cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.63 | Induction of apoptosis |
| A549 | 12.15 | Inhibition of cell proliferation |
| LS174 | 10.17 | Disruption of mitochondrial function |
These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
The mechanisms underlying the cytotoxic effects of this compound have been explored in various studies:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that it may cause G1 phase arrest in the cell cycle, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Case Study 1: In Vivo Efficacy
In a xenograft mouse model using A549 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a dose-dependent response with minimal toxicity to normal tissues.
Case Study 2: Combination Therapy
Another investigation assessed the compound's effectiveness when used in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity and improved survival rates in treated mice compared to those receiving monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
